DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate
Description
DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a benzodiazepine derivative characterized by a fused bicyclic core (benzo[E][1,4]diazepine) with a chlorine substituent at position 8 and two tert-butyl carbamate groups at the 1,4-positions. This compound is distinct from classical 1,4-benzodiazepines due to its unique substitution pattern and the presence of bulky tert-butyl ester groups, which significantly influence its physicochemical properties, such as solubility and stability. The tert-butyl carbamates are likely employed as protecting groups during synthetic routes, enabling controlled deprotection for subsequent functionalization .
Properties
Molecular Formula |
C19H27ClN2O4 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
ditert-butyl 8-chloro-3,5-dihydro-2H-1,4-benzodiazepine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H27ClN2O4/c1-18(2,3)25-16(23)21-9-10-22(17(24)26-19(4,5)6)15-11-14(20)8-7-13(15)12-21/h7-8,11H,9-10,12H2,1-6H3 |
InChI Key |
WWBVQUSWFATRSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2=C(C1)C=CC(=C2)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a halogenation reaction, using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of Tert-butyl Groups: The tert-butyl groups are typically introduced through alkylation reactions, using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter receptors and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. Additionally, it may interact with other molecular pathways, influencing various physiological processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Bromazepam (CAS 1812-30-2)
Bromazepam, a clinically used anxiolytic agent, shares the 1,4-benzodiazepine core but differs in substitution: it features a bromine atom at position 7 and a 2-pyridyl group at position 5. These substituents enhance its binding affinity to γ-aminobutyric acid (GABA) receptors. In contrast, the target compound’s 8-chloro substituent and tert-butyl carbamates render it pharmacologically inert unless deprotected. Bromazepam’s ketone group at position 2 is critical for its activity, while the target compound’s carbamate groups likely serve synthetic or stability purposes .
Brotizolam (CAS 57801-81-7)
Brotizolam, a triazolo-thienodiazepine, incorporates a thiophene ring fused to a triazole moiety, distinguishing it from the benzo[E]diazepine scaffold. Its 2-bromo and o-chlorophenyl substituents contribute to potent hypnotic effects. The target compound lacks heterocyclic extensions (e.g., thiophene or triazole), focusing instead on a simpler diazepine core with sterically hindered carbamates. This structural simplicity may limit receptor interaction but enhance synthetic versatility .
Butobarbital (CAS 77-28-1)
Butobarbital, a barbiturate, diverges entirely from benzodiazepines in structure and mechanism. Its barbituric acid core with 5-butyl and 5-ethyl substituents acts as a central nervous system depressant via GABA receptor modulation. The target compound’s diazepine backbone and carbamate groups highlight its role as a synthetic intermediate rather than a direct therapeutic agent .
Data Table Comparing Key Features
Research Findings and Implications
- Synthetic Utility : The tert-butyl carbamates in the target compound enhance stability during synthesis, preventing premature hydrolysis of reactive amines. This design is common in prodrug strategies or intermediates for bioactive molecules .
- Substituent Effects : The 8-chloro substituent may electronically deactivate the ring, directing further functionalization. Comparatively, bromine in Bromazepam increases lipophilicity and receptor binding .
- Pharmacological Inertness : Unlike Bromazepam and Brotizolam, the target compound’s carbamate groups likely preclude GABA receptor interaction, underscoring its role in synthesis rather than direct therapeutic use.
Biological Activity
DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a synthetic compound belonging to the benzo[1,4]diazepine class. Its unique structural features, including tert-butyl groups and a chlorine atom, suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmacology.
- Chemical Formula : C₁₄H₁₉ClN₂O₄
- Molecular Weight : 282.77 g/mol
- CAS Number : 1416438-28-2
The compound's structure allows for diverse interactions within biological systems, particularly with neurotransmitter systems.
This compound may exhibit several biological activities based on its structural characteristics:
- Interaction with Neurotransmitter Systems : Similar compounds have shown interactions with GABAergic and serotonergic systems, which are crucial for modulating mood and anxiety.
- Potential Anticancer Activity : Some studies suggest that derivatives of benzo[1,4]diazepines can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparative Analysis with Related Compounds
The following table summarizes the properties and activities of structurally similar compounds:
| Compound Name | CAS Number | Unique Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 8-amino-2,3-dihydro-1H-benzo[e][1,4]diazepine | 1416438-28-2 | Contains an amino group instead of a chloro group | Potential anxiolytic effects |
| Tert-butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine | 22632545 | Features a keto group at position 2 | Antitumor activity |
| DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine | 1416440-03-3 | Contains a formyl group at position 8 | Cytotoxicity against various cell lines |
These compounds highlight the diversity within the benzo[1,4]diazepine class while emphasizing the unique structural aspects of this compound.
Study on Anticancer Properties
A recent study investigated the cytotoxic effects of DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. This suggests potential as a lead compound for developing anticancer agents.
Neuropharmacological Effects
Research has also focused on the neuropharmacological effects of this compound. In vitro studies demonstrated that it could enhance GABA receptor activity, leading to increased inhibitory neurotransmission. This property could make it a candidate for treating anxiety disorders.
Toxicological Assessments
Toxicological evaluations have shown that while some derivatives exhibit promising biological activities, they also necessitate careful assessment of safety profiles. Studies indicated that certain doses led to hepatotoxicity in animal models; thus, further investigation into dosage optimization is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
